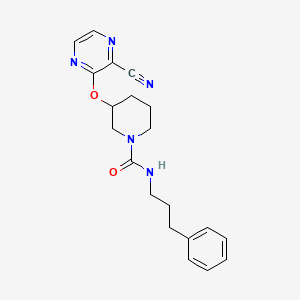

3-((3-氰基吡嗪-2-基)氧基)-N-(3-苯基丙基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

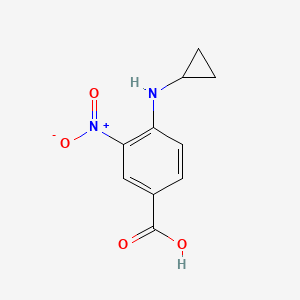

The compound 3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a synthetic molecule that appears to be related to the piperidine class of compounds. Piperidine derivatives are known for their wide range of biological activities, including their role as inhibitors in various biochemical pathways. The structure of the compound suggests it may interact with biological targets through its piperidine moiety, while the cyanopyrazin group could contribute to its binding affinity and specificity.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in the context of developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. For instance, the preparation of N-phenyl piperidine analogs has led to the identification of 3-carboxamides as an active series against wild-type HIV-1 and resistant mutant viruses . Although the specific synthesis of 3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is not detailed, the methodologies used for similar compounds involve multi-step organic synthesis, often including amide bond formation and aromatic substitution reactions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a phenyl group, as seen in the N-phenyl derivatives, is important for the potency of these compounds. The crystallographic evidence provided in the studies of NNRTIs indicates that the binding motif of these molecules to their target enzymes is highly dependent on the conformation and substitution pattern of the piperidine ring and associated functional groups .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including substitutions that modify the phenyl group, which can significantly alter their pharmacological properties. The triazine heterocycle, as mentioned in the context of soluble epoxide hydrolase inhibitors, is essential for high potency and selectivity, indicating that the cyanopyrazin group in the compound of interest may play a similar role in its chemical reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their structural components. The presence of a cyanopyrazin group could affect the compound's solubility, stability, and overall reactivity. Phenyl substitutions have been shown to reduce clearance and improve oral exposure, suggesting that the 3-phenylpropyl moiety in the compound may enhance its pharmacokinetic profile . The specific properties of 3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide would need to be determined experimentally, but can be inferred to some extent from related compounds.

科学研究应用

小胶质细胞的 PET 成像

3-((3-氰基吡嗪-2-基)氧基)-N-(3-苯基丙基)哌啶-1-甲酰胺被探索为 CSF1R 特异性 PET 放射性示踪剂,CSF1R 是小胶质细胞特异性标记物。它的应用允许对反应性小胶质细胞、疾病相关小胶质细胞及其在体内对神经炎症的贡献进行非侵入性成像。这一进展对于理解神经炎症在神经精神疾病(包括阿尔茨海默病和帕金森病)中的作用尤为重要,为开发神经炎症的新疗法提供了有价值的工具 (Horti 等人,2019 年)。

肾素抑制剂

该化合物一直是开发新型肾素抑制剂的合成和优化工作的一部分。这些抑制剂在高血压动物模型中显示出显着的降血压作用,突出了它们治疗与高血压相关的疾病的潜力 (Mori 等人,2013 年)。

抗癌和抗炎应用

对相关化合物的水介导合成研究揭示了它们在抗癌和抗炎应用中的潜力。合成的化合物已针对其非线性光学 (NLO) 性质和分子对接分析进行了评估,表明它们在抑制微管蛋白聚合中的作用,这可能有助于抗癌活性 (Jayarajan 等人,2019 年)。

针对 BRCA-1 和 -2 突变肿瘤的 PARP 抑制剂

另一个重要应用是开发用于治疗 BRCA-1 和 BRCA-2 缺陷癌症的 PARP 抑制剂。这些抑制剂已显示出有效抑制具有这些突变的癌细胞的增殖,提供了一种有前景的治疗策略 (Jones 等人,2009 年)。

神经炎症成像

合成和评估用于 CSF1R PET 成像的 F 标记配体也是一个至关重要的研究领域。这些开发旨在通过神经炎症标记物的特异性成像来改善神经退行性疾病的诊断和理解,从而深入了解疾病进展和治疗干预的有效性 (Lee 等人,2022 年)。

属性

IUPAC Name |

3-(3-cyanopyrazin-2-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c21-14-18-19(23-12-11-22-18)27-17-9-5-13-25(15-17)20(26)24-10-4-8-16-6-2-1-3-7-16/h1-3,6-7,11-12,17H,4-5,8-10,13,15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYKPERVXCOSKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2518952.png)

![6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B2518953.png)

amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)

![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2518958.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2518963.png)

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)

![methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2518970.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B2518971.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone](/img/structure/B2518973.png)